

(S)-2-Amino-3-methoxypropan-1-ol HCl chemical structure and stereochemistry

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Compound of Interest

Compound Name: (S)-2-Amino-3-methoxypropan-1-ol HCl

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An In-depth Technical Guide to **(S)-2-Amino-3-methoxypropan-1-ol HCl**: Structure, Stereochemistry, and Synthetic Considerations

Abstract

(S)-2-Amino-3-methoxypropan-1-ol hydrochloride is a chiral amino alcohol that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its defined stereochemistry and bifunctional nature, possessing both an amino and a hydroxyl group, make it a versatile intermediate for the construction of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its chemical structure, the critical aspects of its stereochemistry, practical strategies for its synthesis and analysis, and its applications within the field of drug development. The content is tailored for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable insights into the utilization of this important chiral intermediate.

Introduction: The Significance of Chiral Amino Alcohols

In the landscape of modern drug discovery, chirality is a fundamental principle governing molecular recognition and biological activity. The three-dimensional arrangement of atoms in a molecule can dramatically influence its efficacy, safety, and metabolic profile. Chiral intermediates, such as amino alcohols, are therefore indispensable tools for chemists aiming to

construct stereochemically pure active pharmaceutical ingredients (APIs).[1] These compounds provide a pre-defined stereocenter, serving as a foundational scaffold upon which more complex molecular architectures can be built. (S)-2-Amino-3-methoxypropan-1-ol, as a member of this class, offers unique structural features that are highly sought after in the synthesis of novel therapeutic agents.

Molecular Profile of (S)-2-Amino-3-methoxypropan-1-ol HCl

Chemical Structure and Nomenclature

The compound is systematically named (2S)-2-amino-3-methoxypropan-1-ol hydrochloride. The "(2S)" designation specifies the absolute configuration at the chiral center, which is the carbon atom at the second position of the propanol backbone. The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and purify.

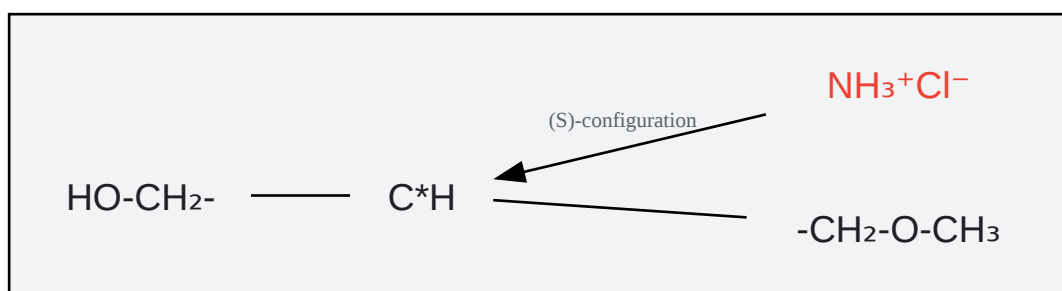


Figure 1: Chemical Structure of (S)-2-Amino-3-methoxypropan-1-ol HCl

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Caption: Figure 1: 2D representation of (S)-2-Amino-3-methoxypropan-1-ol HCl.

Physicochemical Properties

The fundamental properties of (S)-2-Amino-3-methoxypropan-1-ol HCl are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

Property	Value	Reference(s)
CAS Number	148278-94-8	[2][3]
Molecular Formula	C ₄ H ₁₂ ClNO ₂	[2][4][5]
Molecular Weight	141.6 g/mol	[2][4]
IUPAC Name	(2S)-2-amino-3-methoxypropan-1-ol hydrochloride	[2][6]
Physical Form	Solid	
Purity	Typically ≥95-97%	[2][4]

The Critical Role of Stereochemistry

Elucidation of the (S)-Configuration

The stereochemistry of (S)-2-Amino-3-methoxypropan-1-ol is defined by the arrangement of substituents around the chiral carbon (C2). The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

- Assign Priorities: The four groups attached to the chiral center are prioritized based on atomic number:
 - Priority 1: -OH (Oxygen, Z=8) - Note: This is part of the -CH₂OH group, but the primary comparison is the first atom attached. A more accurate CIP analysis looks at the full substituent: -NH₂ (Nitrogen, Z=7) is higher than the two carbons.
 - Correct CIP analysis at C2:
 - Priority 1: -NH₂ (Nitrogen, Z=7)
 - Priority 2: -CH₂OH (Carbon attached to Oxygen)
 - Priority 3: -CH₂OCH₃ (Carbon attached to Oxygen, but further down)
 - Priority 4: -H (Hydrogen, Z=1)

- Orient the Molecule: The molecule is oriented so that the lowest priority group (-H) points away from the viewer.
- Determine Direction: Tracing the path from priority 1 to 2 to 3 reveals a counter-clockwise direction, which corresponds to the (S) configuration.

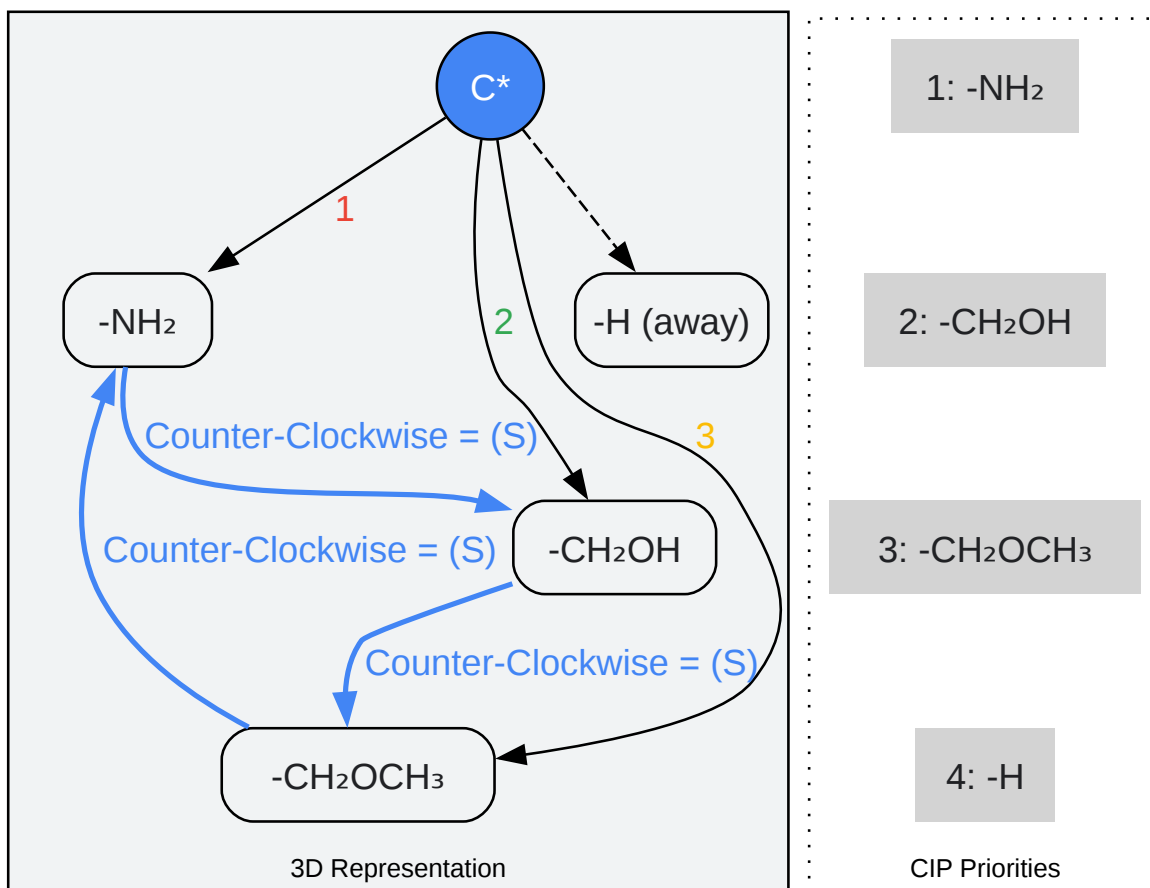


Figure 2: CIP Priority Assignment for the Chiral Center (C2)

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Caption: Figure 2: Cahn-Ingold-Prelog priority assignment at the C2 stereocenter.

Importance of Enantiomeric Purity

In drug development, isolating a single enantiomer is often critical. The "unwanted" enantiomer may be inactive, less active, or, in the worst case, contribute to off-target effects and toxicity.

Utilizing an enantiomerically pure starting material like **(S)-2-Amino-3-methoxypropan-1-ol**

HCl ensures that the desired stereochemistry is carried through the synthetic sequence, a concept known as chiral transfer. This practice is fundamental to modern pharmaceutical synthesis, ensuring the development of safer and more effective drugs.

Strategies for Stereoselective Synthesis

The preparation of enantiomerically pure amino alcohols can be achieved through various methods, including resolution of racemic mixtures, asymmetric synthesis, or derivation from the "chiral pool" of naturally occurring molecules like amino acids.^[7]^[8]

Exemplary Synthetic Workflow

A common strategy for synthesizing chiral amino alcohols involves the modification of readily available chiral precursors. For instance, a plausible route could involve starting from a chiral amine and performing chemical transformations that preserve the stereocenter. The final step often involves forming the hydrochloride salt to aid in purification and handling.

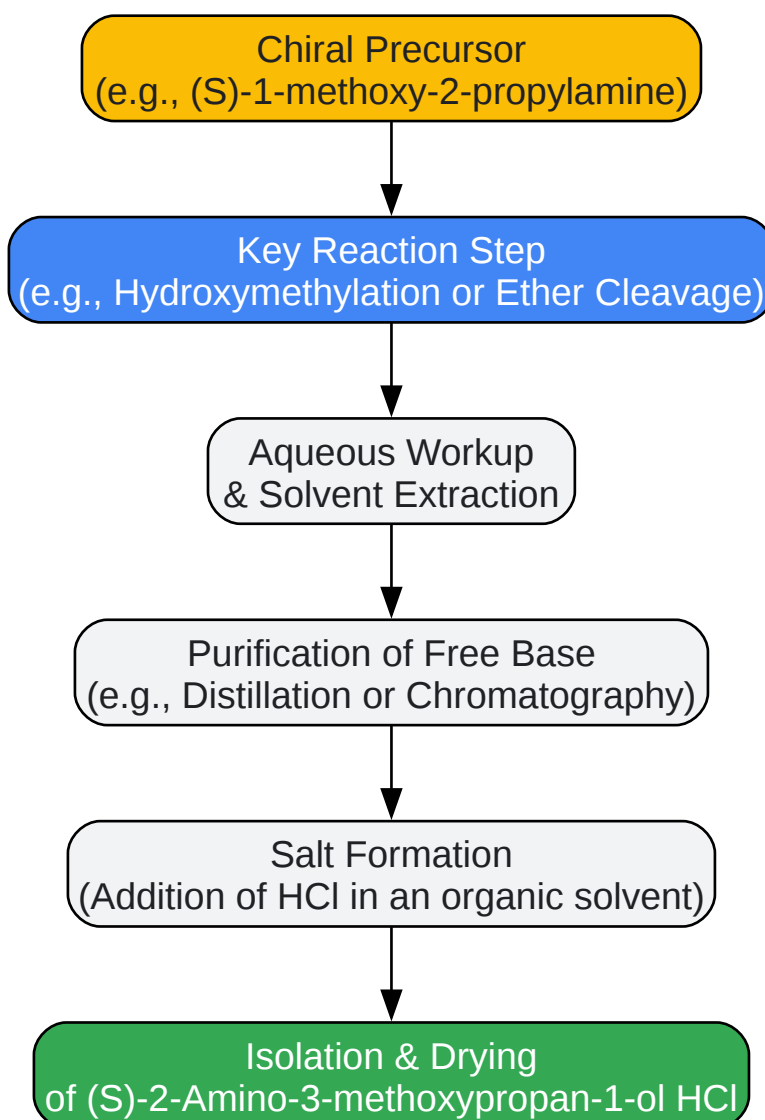


Figure 3: General Synthetic Workflow

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Caption: Figure 3: A generalized workflow for the synthesis and isolation of the target compound.

Experimental Protocol: Synthesis via Ether Demethylation (Hypothetical Adaptation)

This protocol is adapted from general principles of ether cleavage reactions often used in synthetic chemistry, such as those described in patent literature for analogous compounds.^[9]
^[10]

Objective: To prepare **(S)-2-Amino-3-methoxypropan-1-ol HCl** from a suitable precursor. This is an illustrative protocol and requires laboratory optimization.

Materials:

- (S)-1,3-dimethoxypropan-2-amine (or similar protected precursor)
- Concentrated Hydrochloric Acid (e.g., 37% aqueous)
- Dichloromethane (DCM)
- Sodium hydroxide (NaOH), 50% aqueous solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Diethyl ether or Isopropanol
- HCl gas or concentrated HCl

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge the starting chiral amine precursor (1.0 eq).
- **Acid Hydrolysis:** Slowly add an excess of concentrated hydrochloric acid (e.g., 2.5-5.0 eq) to the flask. The addition may be exothermic; use an ice bath to maintain the temperature below 30°C.
- **Reflux:** Heat the reaction mixture to reflux (approx. 100°C) and maintain for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS) to confirm the cleavage of the ether group.
- **Neutralization and Extraction:** After cooling to room temperature, carefully neutralize the mixture by adding 50% NaOH solution until the pH is strongly basic (pH ~14). This converts the ammonium salt to the free amine.
- **Isolation of Free Base:** Extract the aqueous layer multiple times with an organic solvent like dichloromethane. Combine the organic layers, dry over anhydrous MgSO_4 , filter, and

concentrate under reduced pressure to obtain the crude (S)-2-Amino-3-methoxypropan-1-ol free base.

- **Salt Formation:** Dissolve the crude free base in a suitable solvent such as isopropanol or diethyl ether. Add a stoichiometric amount of hydrochloric acid (either as a gas or a concentrated solution) while stirring.
- **Crystallization and Isolation:** The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Analytical Validation

- **Structure Confirmation:** Use ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm the chemical structure.
- **Purity Assessment:** Determine chemical purity using HPLC or GC.
- **Stereochemical Integrity:** Confirm the enantiomeric excess (ee%) using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Applications in Drug Discovery and Development

(S)-2-Amino-3-methoxypropan-1-ol HCl is primarily used as a versatile building block or scaffold in the synthesis of more complex molecules.^[5] Its utility stems from the presence of three distinct functional handles: the primary amine, the primary alcohol, and the methoxy ether. Each of these sites can be selectively modified to build molecular diversity.

- **Scaffold for Chiral Ligands:** The amino alcohol motif is a privileged structure in chiral ligands used for asymmetric catalysis.
- **Intermediate for APIs:** This compound can serve as a key fragment in the multi-step synthesis of active pharmaceutical ingredients. The specific stereocenter is crucial for ensuring the final drug molecule interacts correctly with its biological target. While specific blockbuster drugs containing this exact fragment are not prominently cited, its structural motif is common in many developmental and research compounds.^{[11][12]}

Conclusion and Future Outlook

(S)-2-Amino-3-methoxypropan-1-ol HCl is a high-value chiral intermediate whose importance is rooted in the fundamental principles of stereoselective synthesis and medicinal chemistry. Its well-defined structure and stereochemistry provide a reliable starting point for the construction of enantiomerically pure compounds, directly supporting the development of safer and more effective pharmaceuticals. As synthetic methodologies continue to advance, the demand for such versatile and stereochemically defined building blocks is expected to grow, further cementing its role in the pipeline of drug discovery and development.

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